Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8553486
InChI: InChI=1S/C21H16ClF3N2O4S2/c1-3-31-20(30)15-10(2)16(33-19(15)27-17(28)14-5-4-8-32-14)18(29)26-13-9-11(21(23,24)25)6-7-12(13)22/h4-9H,3H2,1-2H3,(H,26,29)(H,27,28)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3
Molecular Formula: C21H16ClF3N2O4S2
Molecular Weight: 516.9 g/mol

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC8553486

Molecular Formula: C21H16ClF3N2O4S2

Molecular Weight: 516.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate -

Specification

Molecular Formula C21H16ClF3N2O4S2
Molecular Weight 516.9 g/mol
IUPAC Name ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C21H16ClF3N2O4S2/c1-3-31-20(30)15-10(2)16(33-19(15)27-17(28)14-5-4-8-32-14)18(29)26-13-9-11(21(23,24)25)6-7-12(13)22/h4-9H,3H2,1-2H3,(H,26,29)(H,27,28)
Standard InChI Key JWNOMTXBKFKCSJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₁H₁₆ClF₃N₂O₄S₂, with a molecular weight of 516.9 g/mol. Its IUPAC name reflects the integration of a trifluoromethyl-substituted phenyl group, a methylated thiophene core, and ester/amide functionalities.

Key Structural Elements

The architecture comprises:

  • Thiophene rings: Two sulfur-containing heterocycles contributing to aromatic stability and π-π stacking interactions.

  • 2-Chloro-5-(trifluoromethyl)phenyl group: A halogenated aryl moiety enhancing lipophilicity and metabolic stability.

  • Ethyl ester: A hydrolyzable group influencing bioavailability and prodrug potential.

  • Amido linkages: Critical for hydrogen bonding with biological targets such as enzymes or receptors .

PropertyValueSource
Molecular FormulaC₂₁H₁₆ClF₃N₂O₄S₂
Molecular Weight516.9 g/mol
logP (estimated)~6.0 (analogous compound)
Hydrogen Bond Donors2

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit protocols are unavailable, synthesis likely involves:

  • Thiophene core construction via Gewald or Paal-Knorr cyclization.

  • Amidation of the thiophene-2-carboxylic acid derivative with 2-chloro-5-(trifluoromethyl)aniline.

  • Esterification to introduce the ethyl carboxylate group.

Optimization Challenges

Regioselectivity and yield optimization are critical due to:

  • Steric hindrance from the trifluoromethyl group.

  • Competing reactivity at multiple positions on the thiophene ring.

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

The compound’s logP ≈ 6.0 (estimated from analogous structures ) indicates high lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility.

Spectroscopic Characterization

  • NMR: Expected signals include:

    • δ 1.3 ppm (triplet, ethyl CH₃).

    • δ 6.8–7.6 ppm (aromatic protons).

  • IR: Stretches at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I).

FeatureThis CompoundAnalog
Molecular Weight516.9 g/mol538.97 g/mol
logP~6.06.022
Hydrogen Bond Donors22

Future Research Directions

Priority Investigations

  • In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR).

  • ADMET profiling: Assess metabolic stability in hepatocyte models.

  • Crystallography: Resolve binding modes with target proteins.

Synthetic Chemistry Goals

  • Develop scalable routes with >70% yield.

  • Explore prodrug modifications (e.g., phosphate esters) for enhanced solubility.

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